molecular formula C9H12N2O2 B8498078 2-(Methoxycarbonylaminomethyl)aniline

2-(Methoxycarbonylaminomethyl)aniline

Cat. No.: B8498078
M. Wt: 180.20 g/mol
InChI Key: VFHZHROCCNACJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxycarbonylaminomethyl)aniline is an aniline derivative featuring a methoxycarbonylaminomethyl (-NHCO₂CH₃) substituent at the ortho position of the aromatic ring. This compound combines functional groups that confer unique reactivity and physicochemical properties, including hydrogen-bonding capability (from the amine and carbamate moieties) and steric bulk. While direct references to this compound are absent in the provided evidence, structurally related aniline derivatives (e.g., methoxy-, methyl-, and carbamate-substituted analogs) offer insights into its behavior .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl N-[(2-aminophenyl)methyl]carbamate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)11-6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3,(H,11,12)

InChI Key

VFHZHROCCNACJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the ortho position significantly influences molecular weight, polarity, and hydrogen-bonding capacity. Key comparisons include:

Compound Name Substituent Molecular Weight Key Properties
2-(Methoxycarbonylaminomethyl)aniline -NHCO₂CH₃ ~180.2 (estimated) High polarity, hydrogen bonding, moderate steric bulk
2-(Methoxymethyl)aniline -CH₂OCH₃ 137.18 Lower polarity, limited H-bonding
2-Methoxy-5-methylaniline -OCH₃ (para), -CH₃ (meta) 137.18 Moderate polarity, planar structure
2-(2-Methoxyethyl)aniline -CH₂CH₂OCH₃ 151.21 Flexible chain, increased lipophilicity
  • Polarity and Solubility: The carbamate group in this compound enhances polarity compared to methoxymethyl or methyl analogs, likely improving solubility in polar solvents like DMSO or methanol .
  • Hydrogen Bonding: The -NHCO₂CH₃ group can participate in intermolecular N–H⋯O hydrogen bonds, similar to sulfonate salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate ), influencing crystal packing and stability.

Preparation Methods

Reaction Mechanism and Conditions

  • Bromination :

    • Benzyl bromide derivatives are reacted with secondary amines (e.g., diethylamine) in a solvent such as toluene or dichloromethane.

    • Key Conditions : Atmospheric pressure, 20–80°C, 1–5 h reaction time.

    • Yield : 85–92% for tertiary benzylamine intermediates.

  • Acylation with Methoxycarbonyl Chloride :

    • The chloromethyl group in 2-chloromethylaniline undergoes nucleophilic substitution with methoxycarbonyl chloride.

    • Catalyst : Triethylamine or N-methylmorpholine (0.1–1.0 molar equivalents).

    • Solvent : N,N-Dimethylformamide (DMF) or dichloroethane.

    • Temperature : −10 to 10°C to minimize side reactions.

    • Work-up : Aqueous extraction followed by solvent removal under reduced pressure.

Advantages :

  • Avoids column chromatography, favoring industrial scalability.

  • High purity (>95%) achievable via simple crystallization.

Hydrogenation of Nitro Precursors

CN102675133A and CN104557598A describe hydrogenation strategies for nitroaromatics, adaptable to synthesize 2-(methoxycarbonylaminomethyl)aniline.

Stepwise Synthesis

  • Nitro Group Introduction :

    • Start with 2-nitrobenzaldehyde. Convert the aldehyde to an oxime via hydroxylamine, followed by reduction to 2-aminomethylnitrobenzene.

  • Hydrogenation :

    • Catalyst : 5% Pt/C (1–5 wt% of substrate).

    • Solvent System : Methanol/water (3:1) or DMF/water.

    • Conditions : 40–90°C, 1.0–2.5 MPa H₂ pressure, pH 8–11 (adjusted with ammonia).

    • Yield : 70–75% for 2-aminomethylaniline intermediates.

  • Methoxycarbonylation :

    • React the aminomethyl intermediate with methyl chloroformate in the presence of a base (e.g., NaOH).

    • Solvent : Tetrahydrofuran (THF) at 0°C.

Challenges :

  • Competitive over-reduction of nitro groups requires precise pH control.

  • Catalyst poisoning by sulfur impurities necessitates high-purity starting materials.

Reductive Amination and Direct Functionalization

A less conventional route employs reductive amination, as inferred from acid-catalyzed cyclization studies.

Protocol

  • Aldehyde Intermediate :

    • 2-Formylaniline is treated with methyl carbamate to form a Schiff base.

  • Reductive Amination :

    • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Catalyst : Trifluoroacetic acid (TFA) for imine activation.

    • Yield : 60–65% after purification.

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires chromatographic purification, limiting industrial feasibility.

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Chloromethyl RouteBromination → Amination → Acylation85–92%>95%High
HydrogenationNitro Reduction → Methoxycarbonylation70–75%90–93%Moderate
Reductive AminationSchiff Base Formation → Reduction60–65%85–88%Low

Critical Process Considerations

Catalyst Selection

  • Pt/C : Preferred for hydrogenation due to poison resistance.

  • Triethylamine : Effective in acylation but generates acidic waste requiring neutralization.

Solvent Systems

  • DMF : Enhances reaction rates in acylation but poses recycling challenges.

  • Methanol/Water : Facilitates nitro reductions but risks ester hydrolysis.

Environmental Impact

  • Methods avoiding column chromatography (e.g., Chloromethyl Route) reduce solvent waste.

  • CN104557598A highlights solvent recovery systems to minimize DMF emissions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and purification methods for 2-(Methoxycarbonylaminomethyl)aniline, and how are they validated?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous aniline derivatives are prepared by reacting functionalized intermediates (e.g., bromomethyl or ethoxymethyl precursors) with methoxycarbonylamine under basic conditions .
  • Purification : High yields (~91%) are achieved through crystallization from ethanol or column chromatography .
  • Validation : NMR spectroscopy (1H/13C) and mass spectrometry (MS) are used to confirm structural integrity and purity .

Q. How do the methoxycarbonylaminomethyl and aniline groups influence the compound’s reactivity in substitution and oxidation reactions?

  • The aniline group acts as an electron donor, enhancing electrophilic aromatic substitution, while the methoxycarbonylaminomethyl group introduces steric hindrance and electronic effects (e.g., electron-withdrawing via the carbonyl). This combination directs regioselectivity in reactions like nitration or halogenation .
  • Oxidation reactions may yield quinones or carboxylic acids, depending on the oxidizing agent and conditions .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Primary methods : NMR (1H/13C) for structural elucidation, HPLC for purity assessment, and FT-IR for functional group analysis .
  • Advanced methods : High-resolution mass spectrometry (HRMS) and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives in biological systems?

  • Step 1 : Synthesize derivatives with systematic modifications (e.g., substituent position, electronic properties).
  • Step 2 : Use computational tools (e.g., molecular docking, DFT calculations) to predict binding affinities to biological targets .
  • Step 3 : Validate predictions via in vitro assays (e.g., enzyme inhibition, receptor binding) .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Key factors : Temperature control (e.g., 60–80°C for condensation), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, reaction time) to maximize yield and selectivity .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., substitution vs. elimination) under varying conditions?

  • Systematic analysis : Vary reaction parameters (solvent polarity, base strength) to identify dominant pathways. For example, bulky bases may favor elimination, while polar solvents promote substitution .
  • Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) or in situ monitoring (Raman spectroscopy) to track intermediate formation .

Q. What computational strategies are effective in predicting the stability and reactivity of this compound in complex reaction environments?

  • Molecular dynamics (MD) simulations : Model solvation effects and transition states .
  • Quantum mechanical calculations : Predict reaction thermodynamics (e.g., Gibbs free energy changes) and regioselectivity .

Q. How can researchers identify and quantify by-products in large-scale syntheses of this compound?

  • Hyphenated techniques : LC-MS or GC-MS coupled with spectral libraries .
  • Isolation methods : Preparative HPLC or fractional crystallization for structural characterization of impurities .

Q. What strategies improve the stability of this compound during long-term storage or under extreme conditions?

  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N2/Ar) to prevent oxidation .
  • Condition testing : Accelerated degradation studies (e.g., 40°C/75% RH) to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.